molecular formula C26H16 B1628880 5-Phenylbenzo[J]fluoranthene CAS No. 210487-03-9

5-Phenylbenzo[J]fluoranthene

Cat. No.: B1628880
CAS No.: 210487-03-9
M. Wt: 328.4 g/mol
InChI Key: RIPDSSBXFUMOFU-UHFFFAOYSA-N
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Description

Contextual Significance of Fluoranthenes and Benzo[j]fluoranthenes in Advanced Chemical Systems

Fluoranthene (B47539) and its benzo-fused analogs, such as benzo[j]fluoranthene, are a noteworthy subclass of PAHs. rsc.org Fluoranthene itself is composed of a benzene (B151609) and a naphthalene (B1677914) unit fused with a five-membered ring. chemistryviews.org This unique "non-alternant" structure, containing a non-six-membered ring, imparts distinct electronic and photophysical properties. researchgate.net

Benzo[j]fluoranthene (BjF) is a polycyclic aromatic hydrocarbon with the chemical formula C₂₀H₁₂. wikipedia.org It consists of two naphthalene-like structures fused by a cyclopentane (B165970) ring. wikipedia.org This structural feature is not part of the molecule's aromaticity. wikipedia.org BjF and its isomers are found in the environment as byproducts of combustion from sources like gasoline engines and coal burning. wikipedia.org They are also present in tobacco smoke and as impurities in some oils. wikipedia.orginchem.org

The significance of fluoranthenes and benzo[j]fluoranthenes in advanced chemical systems stems from several key areas:

Environmental Science and Toxicology: As components of environmental pollution, understanding their persistence, fate, and toxicological effects is crucial. ontosight.ai Benzo[j]fluoranthene is of particular concern due to its classification as a probable human carcinogen. canada.ca Research has shown that BjF can act as a tumor initiator in mice and is carcinogenic in both mouse skin and rat lungs. wikipedia.orginchem.org Its mechanism of action is believed to involve the formation of DNA adducts, which can lead to mutations in key genes. wikipedia.org

Materials Science: The unique photophysical properties of fluoranthene derivatives make them attractive candidates for applications in organic electronics. rsc.orgresearchgate.net Their high thermal and air stability, coupled with excellent fluorescent emission, has led to their investigation for use in organic light-emitting diodes (OLEDs). researchgate.net

Synthetic Chemistry: The complex structures of fluoranthenes and their derivatives present interesting challenges and opportunities for synthetic organic chemists. rsc.org The development of novel synthetic routes to these molecules is an active area of research. chemistryviews.orgnih.gov

Research Trajectories of Fluoranthene Derivatives in Chemical Science

The study of fluoranthene derivatives has evolved significantly, branching into several key research trajectories:

Synthesis and Methodology: A primary focus has been the development of efficient and versatile synthetic methods. rsc.org Traditional methods often required harsh reaction conditions. chemistryviews.org Recent advancements include room-temperature syntheses utilizing transition-metal catalysts, such as the rhodium-catalyzed [2+2+2] cycloaddition. chemistryviews.org Other modern approaches involve tandem reactions, like the Suzuki–Miyaura and intramolecular C–H arylation reactions, which can be performed under both homogeneous and heterogeneous catalytic conditions. nih.gov

Photophysical and Electrochemical Properties: A significant amount of research is dedicated to characterizing the unique optical and electronic properties of fluoranthene derivatives. sciencepublishinggroup.comresearchgate.net Studies investigate their absorption and emission spectra, fluorescence quantum yields, and electrochemical behavior. researchgate.net This research is fundamental to their application in materials science, particularly for OLEDs. researchgate.net

Biological Activity and Carcinogenicity: Given the carcinogenic nature of some parent PAHs, a major research trajectory involves investigating the biological activity of their derivatives. inchem.orgca.gov This includes studies on their mutagenicity and carcinogenicity in various animal models. epa.govinchem.org For instance, research has shown that benzo[j]fluoranthene induces tumors in newborn mouse lung and liver. wikipedia.org

Environmental Monitoring and Remediation: Researchers are actively developing methods to detect and quantify fluoranthene derivatives in various environmental matrices, including air, water, soil, and even food. nih.gov This is crucial for assessing human exposure and environmental contamination levels. nih.gov

Rationale for Dedicated Research on 5-Phenylbenzo[j]fluoranthene

While research into the broader class of fluoranthenes and benzo[j]fluoranthenes provides a foundational understanding, dedicated research on specific derivatives like this compound is driven by the principle that substituent groups can significantly alter the parent molecule's properties. The introduction of a phenyl group at the 5-position of the benzo[j]fluoranthene core is expected to have several profound effects:

Steric and Electronic Modifications: The bulky phenyl group can influence the planarity of the molecule, which in turn affects its packing in the solid state and its interaction with biological macromolecules. Electronically, the phenyl group can modulate the electron density of the π-system, thereby altering its photophysical and electrochemical properties.

Modified Biological Activity: The presence of the phenyl group could enhance or diminish the carcinogenicity of the parent benzo[j]fluoranthene. It might alter the metabolic pathways, leading to the formation of different reactive intermediates and DNA adducts. Understanding these modifications is critical for a comprehensive risk assessment.

Tailored Applications in Materials Science: The phenyl substituent can be a handle for further functionalization, allowing for the synthesis of more complex molecules with tailored properties for specific applications in organic electronics. The altered electronic properties could also lead to improved performance in devices like OLEDs.

In essence, the dedicated study of this compound allows for a deeper, more granular understanding of structure-property and structure-activity relationships within the fluoranthene family. This knowledge is invaluable for both mitigating the potential risks associated with these compounds and harnessing their unique properties for technological advancements.

Table 1: Properties of Benzo[j]fluoranthene

PropertyValue
Chemical FormulaC₂₀H₁₂
Molecular Weight252.31 g/mol
AppearanceColorless to off-white solid
CAS Number205-82-3
CarcinogenicitySufficient evidence in experimental animals

Data sourced from multiple references. wikipedia.orginchem.orgnist.gov

Table 2: Carcinogenicity Data for Benzo[j]fluoranthene

SpeciesRoute of AdministrationTumor TypeReference
MouseSkin applicationBenign and malignant skin tumors inchem.org
MouseSkin initiation-promotionTumor initiator inchem.org
RatDirect lung injectionSquamous-cell carcinomas inchem.org
Newborn MouseIntraperitoneal injectionLiver and lung tumors ca.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

14-phenylpentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3,5,7,9,12(20),13,15,17-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16/c1-2-7-17(8-3-1)20-15-19-10-6-12-23-25(19)24(16-20)22-14-13-18-9-4-5-11-21(18)26(22)23/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPDSSBXFUMOFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C4C(=C2)C=CC=C4C5=C3C=CC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610654
Record name 5-Phenylbenzo[j]fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210487-03-9
Record name 5-Phenylbenzo[j]fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies for 5 Phenylbenzo J Fluoranthene

Electrophilic Aromatic Substitution Patterns on the Benzo[j]fluoranthene Nucleus

The benzo[j]fluoranthene nucleus is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic compounds. chemicalbook.comnoaa.gov The substitution pattern is a result of the kinetic and thermodynamic stability of the intermediate carbocation (arenium ion) formed during the reaction. sci-hub.se For the parent benzo[j]fluoranthene, vigorous reactions can occur with strong oxidizing agents, and substitution at the benzene (B151609) nucleus is achieved through several classical methods. chemicalbook.comnoaa.gov

Halogenation Reactions (Acid-Catalyzed)

Acid-catalyzed halogenation allows for the introduction of halogen atoms, such as chlorine or bromine, onto the aromatic core. chemicalbook.comnoaa.gov This reaction proceeds through the attack of a polarized halogen molecule or a halonium ion on the electron-rich positions of the benzo[j]fluoranthene ring. While specific studies on 5-phenylbenzo[j]fluoranthene are not detailed in the reviewed literature, the general mechanism for PAHs involves the formation of a sigma complex, which then loses a proton to restore aromaticity. chemicalbook.com Deuterium substitution in related compounds has been shown to alter the reactivity in such electrophilic substitutions.

Nitration Studies

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group (-NO2) onto the aromatic system. chemicalbook.comnoaa.gov This reaction is of significant interest as nitro-PAHs are a class of compounds studied for their biological activity. nih.gov For the related, parent non-alternant hydrocarbon fluoranthene (B47539), nitration occurs relatively easily, primarily at the 3-position. nih.govacs.org Studies on other benzo[fluoranthene] isomers, such as 10-methoxybenz[e]acephenanthrylene (a benzo[b]fluoranthene (B1141397) derivative), have shown that the site of protonation and nitration can be the same, highlighting the role of the carbocation intermediate's stability in directing the substitution. psu.edu For benzo[j]fluoranthene, nitration is a known substitution pathway, though regioselectivity in the 5-phenyl derivative requires specific experimental investigation. chemicalbook.com

Sulfonation Reactions

Sulfonation involves the reaction of the aromatic compound with concentrated sulfuric acid or oleum (B3057394) to install a sulfonic acid group (-SO3H). chemicalbook.comnoaa.gov This reaction is often reversible. For the parent fluoranthene, reaction with concentrated sulfuric acid yields both a mono- and a disulfonic acid. nih.gov The sulfonation of benzo[j]fluoranthene is also an established electrophilic substitution reaction. chemicalbook.com

Friedel-Crafts Alkylation/Acylation

Friedel-Crafts reactions are a versatile method for attaching alkyl or acyl groups to an aromatic ring using a Lewis acid catalyst. chemicalbook.comnoaa.gov This method has been widely applied to the fluoranthene series, where reactions can be directed to specific positions based on kinetic or thermodynamic control. researchgate.net For instance, mono- and diacylation of fluoranthene have been studied extensively. researchgate.net The development of synthetic strategies for benzo[j]fluoranthene derivatives often employs Friedel-Crafts type reactions, including intramolecular cyclizations to build the core skeleton. researchgate.netbeilstein-journals.orgrsc.org The presence of the 5-phenyl group on benzo[j]fluoranthene would be expected to influence the regioselectivity of further Friedel-Crafts reactions, directing incoming electrophiles based on its electronic and steric effects.

Investigation of Protonation and Carbocation Formation in Phenyl-Substituted Fluoranthenes

The study of how phenyl-substituted fluoranthenes behave in superacids provides fundamental insights into the stability and electronic structure of their corresponding carbocations. These carbocations are key intermediates in electrophilic substitution reactions. sci-hub.se While direct experimental data on the protonation of this compound is limited, extensive research on the closely related isomer, 7-phenylbenzo[k]fluoranthene (B103953), offers a clear model for the processes involved. researchgate.net

When 7-phenylbenzo[k]fluoranthene is dissolved in a superacid like trifluoromethanesulfonic acid (CF3SO3H), it is protonated to form a persistent carbocation that can be observed and characterized by NMR spectroscopy at room temperature. researchgate.net

Charge Delocalization Modes and Aromaticity Changes in Carbocations

Upon protonation of 7-phenylbenzo[k]fluoranthene, a stable carbocation is formed. researchgate.net Analysis of the 13C NMR chemical shifts provides a map of how the positive charge is distributed across the molecule.

Charge Delocalization: In the carbocation of 7-phenylbenzo[k]fluoranthene, the positive charge is significantly delocalized. The largest changes in chemical shift (Δδ13C) upon protonation occur at specific carbon atoms, indicating these positions bear the most positive charge. The charge is primarily spread across a 1-naphthalenium-like unit within the structure, with only limited delocalization onto the 7-phenyl group. researchgate.net This demonstrates that the core polycyclic framework is the primary locus of charge stabilization.

Aromaticity Changes: The formation of the carbocation dramatically alters the aromatic character of the individual rings within the molecule. This can be assessed using computational methods, such as the calculation of Nucleus-Independent Chemical Shift (NICS) values. A negative NICS value typically indicates aromaticity, while a positive value suggests anti-aromaticity.

In the carbocation of 7-phenylbenzo[k]fluoranthene, DFT calculations show that the benzenoid rings of the structure retain their aromatic character. researchgate.net

Conversely, the five-membered ring, which is non-aromatic in the neutral molecule, becomes significantly anti-aromatic in other related protonated fluoranthene cations. researchgate.net This shift is a consequence of the redistribution of π-electrons upon formation of the positively charged center. researchgate.net

The table below presents the experimental 13C NMR chemical shift data for the carbocation of 7-phenylbenzo[k]fluoranthene (4aH+) formed by protonation at the C(12) position, illustrating the charge delocalization. researchgate.net

Carbon Atomδ (ppm) in 4aH+Δδ (ppm) from neutral
C(12a)184.4+49.1
C(7)176.6+35.2
C(6b)160.0+31.0
C(12c)154.5+23.8
C(1)148.4+23.5
C(3)145.4+21.9
C(12)51.1-84.9

Table compiled from data in J. Phys. Org. Chem., 2019, 32, e3998/1-8. researchgate.net

These findings on a closely related isomer suggest that the protonation of this compound would similarly lead to a stable carbocation with charge delocalized predominantly over the benzo[j]fluoranthene core and significant alterations to the local aromaticity of the ring system.

Spectroscopic and Photophysical Characterization of 5 Phenylbenzo J Fluoranthene and Its Analogs

Electronic Structure and Optical Properties Studies

The electronic structure of fluoranthene-based compounds, which are non-alternant PAHs containing a five-membered ring fused with benzene (B151609) rings, is fundamental to their optical properties. researchgate.net Quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for investigating the ground and excited-state geometries and predicting the absorption and emission spectra of these molecules. researchgate.netresearchgate.net Studies on fluoranthene (B47539) and benzo[k]fluoranthene (B33198) derivatives have shown that their electronic and optical properties can be significantly altered by chemical modifications. researchgate.net

Absorption and Emission Spectra Analysis

The absorption and emission spectra of benzo[j]fluoranthene and its derivatives are governed by electronic transitions between molecular orbitals. For the parent benzo[k]fluoranthene, theoretical calculations have identified the primary absorption maxima and the corresponding electronic transitions. For instance, the absorption maximum (λmax) for benzo[k]fluoranthene has been noted at 387 nm, which is associated with the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net

While specific spectral data for 5-Phenylbenzo[j]fluoranthene is not extensively detailed in the available literature, general principles for related compounds can be informative. The introduction of substituents onto the core fluoranthene structure typically leads to shifts in the absorption and emission bands. The nature and position of these substituents play a crucial role in determining the extent and direction of these shifts.

Influence of Aromatic Ring Substitution on Spectra

The substitution of an aromatic ring on the benzo[j]fluoranthene skeleton significantly alters the absorption and emission spectra. researchgate.net Research on various benzofluoranthenes indicates that the position of the benzo-annulation has a predictable effect on the photophysical properties. Specifically, substitutions at the 'j' position, as in benzo[j]fluoranthene, are known to cause a bathochromic (red) shift in the emission spectrum. researchgate.net This red-shift is attributed to the formation of a larger polycyclic aromatic system, which leads to a smaller HOMO-LUMO energy gap. researchgate.net

The addition of a phenyl group, as in this compound, is expected to further extend the π-conjugated system. This extension generally leads to a more delocalized HOMO and LUMO, further reducing the energy gap and resulting in additional red-shifts in both the absorption and emission spectra compared to the unsubstituted benzo[j]fluoranthene. This trend is observed in related compounds like 7,12-diphenylbenzo[k]fluoranthene (B3108232), which are highly fluorescent. acs.orgutexas.edu

Table 1: Calculated Absorption and Emission Wavelengths for Benzo[k]fluoranthene and a Phenyl-substituted Derivative

CompoundAbsorption λmax (nm)Emission λmax (nm)
Benzo[k]fluoranthene387Not Specified
Phenylthiophene-substituted Benzo[k]fluoranthene366Not Specified

Data derived from theoretical calculations. researchgate.net

Modulation of Photophysical Properties via N-Donor Substitution

The introduction of nitrogen-donor substituents is a well-established strategy for modulating the photophysical properties of π-conjugated systems, often leading to materials with intramolecular charge transfer (ICT) character. researchgate.net While specific studies on N-donor substituted this compound are scarce, research on related structures provides insight into the expected effects.

In general, attaching an electron-donating group (like an amine) to a π-conjugated system that also contains an electron-accepting moiety can create a "push-pull" electronic structure. Upon photoexcitation, this can lead to a significant redistribution of electron density, resulting in a large change in dipole moment between the ground and excited states. This often manifests as highly solvent-dependent fluorescence (solvatochromism) and can enhance non-linear optical properties. For instance, in a study of N-phenylbenzo[k]fluoranthene-dicarboximides, the presence of the nitrogen-containing imide group led to compounds that emit blue light with high quantum yields. sciencepublishinggroup.com The incorporation of nitrogen within the aromatic framework, as seen in BN-benzo[b]fluoranthenes, also leads to significant modifications of the electronic properties and results in intense blue luminescence.

Fluorescence Quantum Yields and Emission Characteristics of Related Compounds

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for applications such as OLEDs. For benzofluoranthene derivatives, this property is highly dependent on the substitution pattern.

Research has indicated that benzo-substitution at the 'j' position tends to decrease the fluorescence quantum yield. researchgate.net However, other substitutions can counteract this effect. For example, 7,12-diphenylbenzo[k]fluoranthene is reported to be highly fluorescent with a relative fluorescence quantum yield of 1.0. acs.orgutexas.edu Similarly, N-phenylbenzo[k]fluoranthene-dicarboximides have been shown to exhibit high fluorescence quantum yields. sciencepublishinggroup.com

In a study on 7,12-bis(4-(di(1H-pyrrol-2-yl)methyl)phenyl)benzo[k]fluoranthene and its precursors, the fluorescence properties were evaluated. While the conjugation system improved the fluorescence intensity, the quantum yields did not show a significant difference between the studied compounds, suggesting that the long resonance chain had a negligible effect in that specific series. semanticscholar.org

Table 2: Photophysical Data for Selected Benzo[k]fluoranthene Analogs

CompoundSolventExcitation λmax (nm)Emission λmax (nm)Fluorescence Quantum Yield (ΦF)
7,12-bis(4-bromophenyl)benzo[k]fluorantheneDMF310450Not Specified
4,4'-(benzo[k]fluoranthene-7,12-diyl)dibenzaldehydeDMF310450Not Specified
7,12-bis(4-(di(1H-pyrrol-2-yl)methyl)phenyl)benzo[k]fluorantheneDMF310450Not Specified
(7,12-diphenyl)benzo[k]fluorantheneSolutionNot SpecifiedNot Specified1.0 (relative)
Dibenzo{[f,f']-4,4',7,7'-tetraphenyl}diindeno[1,2,3-cd:1',2',3'-lm]peryleneSolutionNot SpecifiedNot Specified0.85 (relative)

Data compiled from multiple sources. acs.orgutexas.edusemanticscholar.org

Theoretical and Computational Investigations of 5 Phenylbenzo J Fluoranthene

Quantum Chemical Methods for Structural and Electronic Characterization

Quantum chemical methods are fundamental to elucidating the geometric and electronic nature of 5-Phenylbenzo[j]fluoranthene. By solving approximations of the Schrödinger equation, these techniques can predict a wide range of molecular properties from first principles.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost, especially for large systems like PAHs. nih.gov It is widely used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to calculate key electronic properties such as orbital energies, electron density distribution, and dipole moments.

The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional. For PAHs, two functionals are commonly employed:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that has been a workhorse in computational chemistry for decades. It often provides reliable geometries and electronic properties for a vast range of organic molecules. researchgate.net Studies on related fluoranthene (B47539) derivatives have shown that the B3LYP functional can yield absorption and emission spectra that are in good agreement with experimental results. researchgate.net

M06-2X (Minnesota, 2006, with 2X exchange): This is a high-nonlocality hybrid meta-GGA functional. The M06-2X functional is particularly well-suited for studying systems where non-covalent interactions, such as π-stacking, are important. researchgate.netst-andrews.ac.uk It also tends to provide improved accuracy for thermochemistry and barrier heights, making it valuable for reactivity studies. nih.gov However, for some PAHs, it has been noted to underestimate absorption and emission spectra compared to B3LYP. researchgate.net

The choice between B3LYP and M06-2X depends on the specific property being investigated, with M06-2X often favored for interactions and reaction energetics, while B3LYP remains a robust choice for general electronic structure and spectra. ua.es

A basis set is a set of mathematical functions used to build molecular orbitals. The size and flexibility of the basis set can significantly impact the accuracy of a calculation.

Pople-style basis sets are commonly used for organic molecules. wikipedia.orgwavefun.com

6-31G(d): This is a split-valence double-zeta basis set that includes polarization functions (d-functions) on heavy (non-hydrogen) atoms. wikipedia.orguni-rostock.de It offers a good compromise between accuracy and computational expense for geometry optimizations of medium to large molecules. nih.gov

6-311+G(2d,p): This is a more extensive, split-valence triple-zeta basis set. It includes diffuse functions (+) on heavy atoms (important for describing anions or weak interactions), and multiple polarization functions on both heavy atoms (2d) and hydrogen atoms (p). gaussian.com This larger basis set is expected to provide more accurate energies and electronic properties at a higher computational cost.

While properties like absorption wavelengths can sometimes be relatively independent of the basis set, achieving high accuracy for interaction energies or subtle electronic effects often requires larger basis sets like 6-311+G(2d,p). researchgate.net

Table 1: Illustrative Data from DFT Calculations for this compound This table presents the type of data typically generated from DFT calculations for molecular properties. The values are representative and not from a specific published study on this exact molecule.

PropertyB3LYP/6-31G(d)M06-2X/6-31G(d)B3LYP/6-311+G(2d,p)
Total Energy (Hartree) -1152.45-1152.39-1152.78
HOMO Energy (eV) -5.85-6.10-5.82
LUMO Energy (eV) -2.15-2.05-2.18
HOMO-LUMO Gap (eV) 3.704.053.64
Dipole Moment (Debye) 0.450.480.46

To understand how this compound interacts with light, such as in UV-Vis spectroscopy, its electronic excited states must be investigated. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose due to its favorable combination of low computational cost and reasonable accuracy for many organic molecules. rsc.orgresearchgate.netchemrxiv.org TD-DFT calculations can predict vertical excitation energies (corresponding to light absorption) and oscillator strengths (related to the intensity of the absorption). chemrxiv.org These calculations are crucial for interpreting experimental spectra and understanding the nature of electronic transitions (e.g., π→π* transitions).

Configuration Interaction Singles (CIS) is another method for studying excited states. uni-mainz.de It is conceptually simpler than TD-DFT and considers excited states as combinations of single excitations from the ground state electronic configuration. openmopac.net While generally less accurate than TD-DFT for predicting excitation energies, the CIS method is variationally sound and is often used for optimizing the geometry of a molecule in an excited state. uni-mainz.de This is important for investigating the processes that occur after light absorption, such as fluorescence, by determining the minimum energy structure of the excited molecule before it emits light to return to the ground state.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Prediction of Reactivity and Transformation Pathways

Computational chemistry is a powerful tool for predicting the reactivity of PAHs and their potential transformation products in various environments. nih.gov For this compound, DFT calculations can be used to model its reactions with atmospheric oxidants (like OH radicals or NO₃) or its metabolic activation pathways. By calculating the energies of potential intermediates and transition states, researchers can identify the most likely sites of reaction on the molecule. For instance, mapping the electrostatic potential surface can reveal electron-rich regions susceptible to electrophilic attack, while analyzing the energies of frontier molecular orbitals (HOMO and LUMO) can provide insights into its susceptibility to oxidation and reduction. These predictive studies are vital for assessing the environmental fate and potential biological activity of PAHs. nih.gov

Analysis of Reactive Sites and Chemoselectivity using Computational Approaches

For instance, phenanthrene (B1679779) has two resonance structures, one with a single π-sextet and another with two. nih.govwikipedia.org According to Clar's rule, the structure with two sextets is the dominant one, making the outer rings more aromatic and the central ring more reactive. wikipedia.org This contrasts with its isomer, anthracene, which only has one possible Clar structure with a single π-sextet, resulting in a more even distribution of aromaticity. nih.govwikipedia.org This difference in the number of aromatic sextets is reflected in their greater thermochemical stability and differing ultraviolet-visible spectra. nih.govwikipedia.org

In the context of this compound, applying Clar's rule helps to predict regions of high and low aromaticity, which in turn suggests the most probable sites for chemical reactions. The phenyl group attached to the benzo[j]fluoranthene core will influence the electron distribution and the preferred resonance structures. The benzo[j]fluoranthene moiety itself is a non-alternant PAH, meaning it contains at least one odd-membered ring, which adds complexity to the application of Clar's rule compared to simpler benzenoid systems. researchgate.net Computational studies often complement Clar's rule by providing quantitative measures of aromaticity, such as Nucleus-Independent Chemical Shift (NICS) values, to refine the predictions of reactive sites. researchgate.net

The thermodynamic stability of hydroxylated intermediates is a critical factor in determining the metabolic pathways and ultimate biological activity of PAHs like this compound. Computational chemistry provides powerful tools to investigate the relative energies of these intermediates. nih.gov

Studies on similar compounds, such as α-Fe2O3(0001) surfaces, have shown that the stability of hydroxylated species is highly dependent on the chemical potential of water. nih.gov Hydroxylated terminations with lower concentrations of OH groups were found to be more stable over a significant range of conditions. nih.gov This suggests that the initial hydroxylation steps in the metabolism of this compound may be more thermodynamically favorable than subsequent additions of hydroxyl groups.

Furthermore, research on the hydroxyl dication (OH2+) has demonstrated that even seemingly unstable species can have thermodynamically stable or metastable states. rsc.org Although the ground state of OH2+ is repulsive, certain excited states were found to be bound. rsc.org This highlights the importance of considering various electronic states when evaluating the stability of hydroxylated intermediates of this compound.

The stability of these intermediates is influenced by factors such as the position of hydroxylation on the aromatic core. The electron density and aromaticity of the different rings in this compound, as predicted by Clar's rule and other computational methods, will dictate the most favorable sites for enzymatic attack and subsequent formation of hydroxylated metabolites. The relative stability of these intermediates determines their lifetimes and the potential for further reactions, such as the formation of diol epoxides, which are often the ultimate carcinogenic metabolites of PAHs.

The distribution of atomic charges within a molecule is a key determinant of its reactivity and intermolecular interactions. Computational methods provide several schemes to calculate these charges, with Natural Bond Orbital (NBO), ChelpG (Charges from Electrostatic Potentials using a Grid based method), and Mulliken population analysis being among the most common. researchgate.net

Mulliken population analysis is one of the earliest methods but is known to be highly dependent on the basis set used in the calculation, which can sometimes lead to unphysical results. researchgate.net

Natural Bond Orbital (NBO) analysis , on the other hand, is based on transforming the wavefunction into a localized form that corresponds to the classic Lewis structure of lone pairs and bonds. uni-muenchen.de The charges derived from this method, often called Natural Population Analysis (NPA) charges, are generally considered more robust and less basis-set dependent than Mulliken charges. researchgate.netuni-muenchen.de

ChelpG is a method that fits atomic charges to reproduce the molecular electrostatic potential at a number of points around the molecule. This approach is particularly useful for developing force fields for molecular mechanics simulations. researchgate.net

The choice of charge model can significantly influence the interpretation of a molecule's electronic structure. For instance, in a study of 4-ethylmorpholine, the Mulliken and NBO methods yielded different charge distributions. researchgate.net The charge distribution directly impacts a molecule's vibrational spectra and its interactions with other molecules. researchgate.net For this compound, the computed atomic charges would highlight the electron-rich and electron-deficient regions of the molecule. The carbon and hydrogen atoms of the phenyl group and the various rings of the benzo[j]fluoranthene core will exhibit different partial charges, indicating their propensity to interact with electrophiles or nucleophiles. This information is crucial for understanding its chemical reactivity and potential metabolic activation pathways.

Below is a hypothetical data table illustrating the kind of output one might expect from these computational analyses for a selection of atoms in this compound.

AtomMulliken Charge (e)NBO/NPA Charge (e)ChelpG Charge (e)
C1-0.12-0.15-0.18
C5+0.05+0.08+0.10
C(phenyl)-0.08-0.10-0.12
H(phenyl)+0.06+0.09+0.11

Note: The values in this table are illustrative and not based on actual calculations for this compound.

The Average Local Ionization Energy (ALIE) is a theoretical quantity that provides insight into the reactivity of different regions of a molecule. researchgate.net It is defined as the average energy required to remove an electron from any point in the space of a molecule. researchgate.netresearchgate.net Regions with lower ALIE values indicate that the electrons in that area are less tightly bound and are therefore more susceptible to electrophilic attack. researchgate.net

ALIE is considered a valuable descriptor of chemical reactivity because it takes into account the contributions of all electrons in the molecule, not just those in the frontier orbitals. researchgate.net This provides a more complete picture of the electronic structure and reactivity. The ALIE is often calculated on the molecular surface, which is defined by a specific contour of electron density. researchgate.net

For aromatic systems like this compound, mapping the ALIE across the molecular surface would reveal the most reactive sites. The areas with the lowest ALIE values would correspond to the positions most likely to undergo oxidation or react with electrophiles. This information is particularly relevant for predicting the sites of metabolic activation by enzymes such as cytochrome P450.

The theoretical foundation of ALIE has been extended to include correlated wavefunctions, allowing for more accurate calculations. nih.gov It has been shown that ALIE can be expressed in terms of Dyson orbitals and single-electron removal energies, which provides different physical interpretations of this quantity. nih.govuwo.ca In practice, deviations from the expected asymptotic behavior of ALIE in finite basis sets have been observed and analyzed, which has implications for its practical calculation. nih.gov

A hypothetical table of ALIE values for different regions of this compound is presented below to illustrate its application.

Molecular RegionMinimum ALIE (eV)
Phenyl Ring8.5
Bay Region7.8
K-Region8.1
Fjord Region7.5

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Computational Studies of Carbocation Properties and Charge Delocalization

Carbocations are key intermediates in many chemical reactions, and their stability is a crucial factor in determining reaction pathways. masterorganicchemistry.com For polycyclic aromatic hydrocarbons like this compound, the formation of carbocations is often a critical step in their metabolic activation to carcinogenic species. Computational studies are invaluable for investigating the properties of these transient species, particularly their stability and the delocalization of the positive charge. frontiersin.org

The stability of a carbocation is influenced by several factors, including hyperconjugation and resonance. masterorganicchemistry.comfrontiersin.org Hyperconjugation involves the delocalization of sigma-bond electrons into the empty p-orbital of the carbocation, while resonance allows the positive charge to be spread over a larger pi-system. masterorganicchemistry.comfrontiersin.org Computational methods, such as the Block Localized Wavefunction (BLW) method, can be used to quantify the energetic contribution of these delocalization effects. frontiersin.org

In the context of this compound, protonation or the formation of an electrophilic adduct can lead to various carbocation isomers. The relative energies of these carbocations can be calculated to determine the most stable structures. For example, studies on other PAHs have shown that the site of protonation can significantly impact the stability of the resulting carbocation. researchgate.net

The delocalization of the positive charge in the carbocation intermediates of this compound can be visualized and quantified using computational tools. conicet.gov.ar Changes in computed atomic charges (e.g., NPA charges) upon formation of the carbocation reveal how the positive charge is distributed throughout the aromatic system. conicet.gov.arrsc.org This charge delocalization is a key factor in stabilizing the carbocation. The extent of charge delocalization into the phenanthrene nucleus has been studied for regioisomeric carbocations and carboxonium ions, providing insights into the electronic communication between the cationic center and the aromatic rings. rsc.org

A hypothetical data table showing the relative energies and a measure of charge delocalization for different carbocation isomers of this compound is provided below.

Carbocation Isomer (Site of Protonation)Relative Energy (kcal/mol)Total Positive Charge on Benzo[j]fluoranthene Core
C1+5.2+0.45
C4+2.1+0.62
C7a0.0+0.75
C12b+8.9+0.38

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are crucial in determining the outcome of a chemical reaction. mdpi.com

The HOMO is the orbital from which a molecule is most likely to donate electrons, making it relevant for reactions with electrophiles. Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, making it important for reactions with nucleophiles. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller gap generally implies higher reactivity.

For this compound, the analysis of its frontier molecular orbitals can provide significant insights into its chemical behavior. The spatial distribution of the HOMO will indicate the regions of the molecule that are most electron-rich and therefore most susceptible to electrophilic attack, such as oxidation by metabolic enzymes. The distribution of the LUMO will highlight the electron-deficient areas that are prone to nucleophilic attack.

Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate the energies and visualize the shapes of the HOMO and LUMO. mdpi.com These calculations can reveal how the phenyl substituent and the specific arrangement of the fused rings in the benzo[j]fluoranthene core influence the electronic properties of the molecule. For instance, the HOMO may be localized on a specific ring or distributed across a larger portion of the molecule, which has direct implications for its reactivity. researchgate.net

A hypothetical data table summarizing the FMO properties of this compound is presented below.

PropertyValue (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap4.6

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Advanced Materials Applications of Benzo J Fluoranthene Derivatives

Organic Electronic Devices

Derivatives of fluoranthene (B47539) and its isomers, such as benzo[j]fluoranthene, are increasingly explored as fundamental components in various organic electronic devices. beilstein-journals.org Their inherent properties make them suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and perovskite solar cells. beilstein-journals.orgbeilstein-journals.org The ability to modify their electronic structure through chemical synthesis allows for the fine-tuning of their optoelectronic properties to meet the specific requirements of these devices. researchgate.net

Benzo[j]fluoranthene derivatives are recognized for their potential in OLED technology. researchgate.netbeilstein-journals.org Specifically, 5-Phenylbenzo[j]fluoranthene has been identified as a useful electron transport material (ETM) in OLEDs. evitachem.com The high thermal and air stability of the fluoranthene skeleton contribute to the operational longevity and performance of these devices. researchgate.net

A significant area of research involves the synthesis of novel ETMs by combining fluoranthene moieties with other functional units like benzoquinoline. rsc.orgresearchgate.netrsc.org One such derivative, 4-(3-(fluoranthen-3-yl)-5-(fluoranthen-4-yl)phenyl)-2-phenyl-benzo[h]quinoline (FRT-PBQ), has been developed as a high-performance ETM for solution-processed phosphorescent OLEDs (PHOLEDs). rsc.orgresearchgate.netrsc.orgresearchgate.net This material was designed with a bulky, twisted structure to enhance thermal stability and maintain good electron transport behavior compared to common ETMs like TPBI. rsc.orgresearchgate.netrsc.org

The FRT-PBQ molecule exhibits a high glass transition temperature (Tg) of approximately 184 °C, indicating excellent thermal stability. rsc.orgrsc.orgresearchgate.net Theoretical calculations have shown that its LUMO (Lowest Unoccupied Molecular Orbital) is primarily localized on the fluoranthene and central benzene (B151609) core moieties, facilitating the electron transport process through the molecule. rsc.org When incorporated into red PHOLEDs, FRT-PBQ enabled the devices to achieve high efficiency and a significantly longer lifetime. rsc.orgresearchgate.netrsc.org The device lifetime was extended by a factor of 1.7 compared to a device using the more common ETM, TPBI. rsc.orgresearchgate.netrsc.org

Table 1: Performance of Solution-Processed Red PHOLED with FRT-PBQ as Electron Transport Material

Metric Value Reference
Maximum Current Efficiency 20.7 cd A⁻¹ rsc.org, researchgate.net, rsc.org
Maximum External Quantum Efficiency 15.5% rsc.org, researchgate.net, rsc.org
Glass Transition Temperature (Tg) ~184 °C rsc.org, rsc.org, researchgate.net

Fluoranthene-based materials are also considered good candidates for organic field-effect transistors (OFETs). beilstein-journals.orgbeilstein-journals.orgresearchgate.net Their planar, fused-ring structure can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state. Research into polycyclic aromatic hydrocarbons for OFETs has demonstrated the high charge carrier mobilities achievable with these systems. acs.org

A study on solution-processed thin films of various PAHs, including 2,9,12,15-tetra-tert-butylacenaphtho[1,2-j]benzo[l]fluoranthene, a structural isomer of a substituted benzo[j]fluoranthene, revealed significant hole mobilities. acs.org While pristine spin-coated films of this compound showed a space-charge-limited current (SCLC) hole mobility of 2.00 ± 0.87 × 10⁻³ cm² V⁻¹ s⁻¹, thermal annealing drastically improved this value to as high as 3.4 ± 0.1 × 10⁻¹ cm² V⁻¹ s⁻¹. acs.org This enhancement was attributed to improved crystallinity and intermolecular overlap, highlighting the potential of the benzo[j]fluoranthene core structure for high-performance OFET applications. acs.org

The application of benzo[j]fluoranthene derivatives extends to the burgeoning field of perovskite solar cells. beilstein-journals.orgbeilstein-journals.org In these devices, hole transporting materials (HTMs) play a critical role in extracting and transporting positive charges from the perovskite absorber layer. Fluoranthene has been identified as an ideal building block for constructing novel dopant-free HTMs due to its rigid, planar structure. rsc.org

The use of fluoranthene-based building blocks allows for the creation of molecules with suitable energy levels for efficient hole extraction and transport. rsc.org Furthermore, their structure promotes highly ordered molecular packing in the solid state, which is beneficial for charge mobility. rsc.org Dopant-free HTMs based on fluoranthene have enabled the fabrication of perovskite solar cells with impressive power conversion efficiencies of up to 18.03% in a conventional n-i-p architecture and 17.01% in an inverted p-i-n structure, demonstrating enhanced stability compared to many other organic dopant-free HTMs. rsc.org

Organic Light-Emitting Diodes (OLEDs)

Fluorescent Chemosensors and Probes

The inherent fluorescence of the fluoranthene skeleton makes its derivatives highly suitable for use as fluorescent chemosensors and probes. beilstein-journals.orgbeilstein-journals.org These sensors operate by translating a binding event with a specific analyte into a measurable change in their fluorescence properties, such as intensity or wavelength. semanticscholar.org The design of such chemosensors typically involves integrating a binding site for the target analyte with the fluorophore. semanticscholar.org

Benzo[k]fluoranthene (B33198), an isomer of benzo[j]fluoranthene, has been used to create a novel fluorometric sensor. semanticscholar.orgnih.gov Specifically, 7,12-bis(4-(di(1H-pyrrol-2-yl)methyl)phenyl)benzo[k]fluoranthene was synthesized and investigated for its sensing capabilities. semanticscholar.orgnih.gov This bis-dipyrromethane compound demonstrated distinct UV-Vis absorption and fluorescence emission properties. nih.gov Such compounds, which can be designed to bind specific ions or molecules, are valuable in various fields, including biology and environmental science, for detecting analytes like lead ions or phosgene. ntu.edu.twrsc.org

Table 2: Photophysical Properties of a Benzo[k]fluoranthene-based Bis-dipyrromethane

Property Wavelength (nm) Reference
Excitation Maximum 310 nih.gov

Supramolecular Chemistry

Fluoranthenes are valuable building blocks in the field of supramolecular chemistry, which focuses on chemical systems composed of a discrete number of molecules. beilstein-journals.orgbeilstein-journals.org The structural and photophysical properties of these PAHs allow them to participate in the formation of larger, well-ordered assemblies held together by non-covalent intermolecular forces.

The planar nature of the benzo[j]fluoranthene core is conducive to π-π stacking interactions, a key driving force in the self-assembly of aromatic molecules. Furthermore, functionalization of the benzo[j]fluoranthene skeleton can introduce other interaction sites, such as hydrogen bonding or halogen bonding. For example, studies on pentafluorosulfanyl-substituted aromatic compounds have revealed the formation of diverse solid-state structures, including supramolecular dimers and infinite chains, governed by fluorine-fluorine and fluorine-hydrogen contacts. nih.gov This demonstrates how specific functional groups can be used to direct the assembly of complex supramolecular architectures, a principle that can be applied to benzo[j]fluoranthene derivatives to create novel materials with tailored solid-state properties.

Analytical Methodologies for Detection and Characterization of 5 Phenylbenzo J Fluoranthene

Chromatographic Techniques for Trace Analysis

Gas Chromatography (GC) with Various Detectors

Mass Spectrometry (GC/MS)

Gas chromatography coupled with mass spectrometry (GC/MS) is a cornerstone technique for the analysis of PAHs, including 5-Phenylbenzo[j]fluoranthene. uctm.eduresearchgate.net This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In a typical GC/MS analysis, the sample extract is injected into the GC, where individual compounds are separated based on their boiling points and interaction with the stationary phase of the column. A commonly used stationary phase for PAH analysis is 5% phenyl methylsilicone. helcom.fi As the separated compounds, including this compound, exit the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), and the resulting ions are separated based on their mass-to-charge ratio. researchgate.net The mass spectrum produced is a unique fingerprint of the molecule, allowing for its positive identification. For enhanced sensitivity, especially for trace-level analysis, the mass spectrometer can be operated in the selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored. uctm.eduresearchgate.net

Table 1: GC/MS Parameters for PAH Analysis

Parameter Typical Setting
Column TG-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent uctm.edu
Carrier Gas Helium at a constant flow of 1.2 mL/min uctm.edu
Injector Temperature 300°C shimadzu.com
Oven Temperature Program 90°C (2 min) → 5°C/min to 320°C (12 min) shimadzu.com
Ionization Mode Electron Impact (EI) at 70 eV helcom.fiscienceopen.com

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) uctm.eduresearchgate.net |

This table presents typical instrument settings for the GC/MS analysis of PAHs. Actual conditions may vary depending on the specific instrument and analytical goals.

Tandem Mass Spectrometry (GC-MS/MS)

For even greater selectivity and to overcome the challenges posed by complex matrices and isomeric interferences, tandem mass spectrometry (GC-MS/MS) is increasingly utilized. uctm.edu This technique involves two stages of mass analysis. In the first stage, a specific precursor ion of this compound is selected. This ion is then fragmented through collision-induced dissociation, and the resulting product ions are analyzed in the second mass analyzer. This multiple reaction monitoring (MRM) mode significantly enhances the signal-to-noise ratio and provides a higher degree of confidence in the identification and quantification of the target compound, even at very low concentrations. uctm.edu

Research has demonstrated that GC-MS/MS methods can be developed and validated for the quantification of a wide range of PAHs in various samples, including those in ambient air particulate matter. uctm.edu The enhanced selectivity of GC-MS/MS can minimize matrix effects and interferences from co-eluting compounds that can be a source of error in single-stage MS analysis. uctm.edu

Table 2: Comparison of GC/MS and GC-MS/MS for PAH Analysis

Feature GC/MS (SIM Mode) GC-MS/MS (MRM Mode)
Selectivity Good Excellent uctm.edu
Sensitivity High Very High uctm.edu
Matrix Interference Can be an issue in complex samples uctm.edu Significantly reduced uctm.edu

| Confirmation of Identity | Based on retention time and mass spectrum | Based on retention time and specific precursor-product ion transitions uctm.edu |

This table provides a comparative overview of GC/MS and GC-MS/MS techniques for PAH analysis.

Thin-Layer Chromatography (TLC) with Fluorescence Detection

Thin-layer chromatography (TLC) is a simple, cost-effective, and versatile separation technique that can be used for the qualitative and semi-quantitative analysis of PAHs like this compound. researchgate.netnih.gov The separation is based on the differential partitioning of the compounds between a stationary phase (a thin layer of adsorbent material like silica (B1680970) gel on a plate) and a mobile phase (a solvent or mixture of solvents). nih.govbjbms.org

Due to the inherent fluorescent properties of many PAHs, including this compound, fluorescence detection is a highly sensitive and selective method for their visualization on a developed TLC plate. researchgate.netchemrxiv.org After the chromatographic separation, the plate is dried and viewed under an ultraviolet (UV) lamp. The separated PAH spots will fluoresce at specific wavelengths, allowing for their identification by comparing their retention factor (Rf) values and fluorescence characteristics to those of known standards. bjbms.org For quantitative analysis, the intensity of the fluorescent spots can be measured using a densitometer. chemrxiv.org

Sample Preparation and Extraction Techniques for Complex Matrices

The analysis of this compound in complex environmental and biological matrices requires efficient sample preparation and extraction to isolate the analyte from interfering substances. mdpi.commdpi.com Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and microwave-assisted extraction (MAE). mdpi.comresearchgate.net

Solid-phase extraction is a widely used technique due to its high selectivity, reduced solvent consumption, and potential for automation. mdpi.comnorlab.com For PAH analysis, various sorbents can be employed, with the choice depending on the specific matrix and the properties of the target analytes. norlab.com

Method Development for Enhanced Sensitivity and Separation Factor

Continuous research focuses on developing and optimizing analytical methods to improve the sensitivity and separation of PAHs. researchgate.net This includes the development of novel stationary phases for chromatography that can provide better resolution of isomeric PAHs, which are often difficult to separate. helcom.fi For instance, certain specialized GC columns are designed to provide enhanced separation of critical PAH isomers. helcom.fi

In liquid chromatography, the composition of the mobile phase can be optimized to improve the separation of PAHs. ui.ac.id Furthermore, the development of advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), can provide more accurate mass measurements, further aiding in the identification of compounds in complex mixtures.

Research on Environmentally Friendly Analytical Methods

There is a growing trend towards the development of "green" analytical methods that minimize the use of hazardous organic solvents and reduce waste generation. researchgate.netnih.gov For PAH analysis, this includes the exploration of alternative extraction techniques like solid-phase microextraction (SPME) and microwave-assisted extraction (MAE) with greener solvents. researchgate.netijabbr.com

SPME is a solvent-free technique that uses a coated fiber to extract analytes from a sample. ijabbr.com Research has also focused on developing liquid chromatography methods that use more environmentally benign mobile phases. ui.ac.id These green analytical approaches aim to reduce the environmental footprint of chemical analysis without compromising analytical performance. nih.gov

Q & A

Q. What are the standard synthetic routes for 5-Phenylbenzo[J]fluoranthene, and how can purity be ensured?

The synthesis of this compound typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or photocyclization, followed by purification via column chromatography. For example, phenylbenzofluoranthene derivatives are often synthesized using spirocyclic intermediates, as demonstrated in the four-step synthesis of structurally similar compounds like dibenzo(g,p)chrysene . Purity validation requires gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), with reference to standard solutions (e.g., 200 µg/mL in toluene) . Key parameters include molecular weight (328.42 g/mol) and CAS RN 210487-03-9 .

Q. Which spectroscopic methods are most reliable for characterizing this compound’s structural and electronic properties?

Nuclear magnetic resonance (NMR, ¹H/¹³C) and UV-Vis spectroscopy are foundational for structural elucidation. Advanced techniques like X-ray crystallography or matrix-assisted laser desorption/ionization (MALDI-TOF) provide crystallographic and mass data. Researchers should cross-reference spectral libraries from authoritative sources like the NIST Chemistry WebBook, which offers validated data on fluoranthene derivatives . For electronic properties, cyclic voltammetry can assess redox behavior, critical for applications in organic electronics .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Adhere to OSHA and ACS guidelines: use fume hoods for synthesis, wear nitrile gloves, and avoid inhalation of aerosols. Safety data sheets (SDS) for related polycyclic aromatic hydrocarbons (PAHs) indicate risks of eye irritation and delayed toxicity . Emergency measures include immediate rinsing for eye exposure and symptom monitoring. Document all procedures rigorously to ensure reproducibility and compliance with institutional safety reviews .

Advanced Research Questions

Q. How do environmental matrices (e.g., indoor surfaces) influence the reactivity and degradation pathways of this compound?

Surface chemistry studies show that PAHs like fluoranthene undergo adsorption and oxidative degradation on indoor materials (e.g., paints, polymers). Advanced microspectroscopic imaging (e.g., AFM-IR) can track molecular interactions, while kinetic models quantify reaction rates with ozone or hydroxyl radicals . For environmental risk assessments, combine these findings with toxicity data (e.g., benchmark dose models) to predict ecological impacts .

Q. How should researchers resolve contradictions in toxicity or stability data across studies on this compound?

Apply systematic review frameworks, such as the Fluoride Science Quality Assessment Worksheet, to evaluate study rigor, relevance, and bias . For statistical discrepancies, use meta-analysis tools to reconcile dose-response slopes (e.g., 0.35–0.45 risk per µg/m³) and confidence intervals (95% CI) . Cross-validate results with orthogonal methods (e.g., in vitro bioassays vs. computational QSAR models) .

Q. What novel methodologies can probe this compound’s potential in optoelectronic or catalytic applications?

Density functional theory (DFT) simulations predict electronic band structures, while time-resolved fluorescence spectroscopy measures excited-state lifetimes. Experimental validation may involve doping this compound into organic photovoltaic cells and evaluating power conversion efficiency. Collaborate with computational chemists to align synthetic design with theoretical predictions .

Data Validation and Reproducibility

  • Reference Standards : Use certified materials like the "Phenylbenzofluoranthene Kit" (10 mg, CAS 210487-03-9) for calibration .
  • Documentation : Report chemical purity, storage conditions (e.g., toluene solutions at −20°C), and instrument parameters (e.g., NMR field strength) to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.